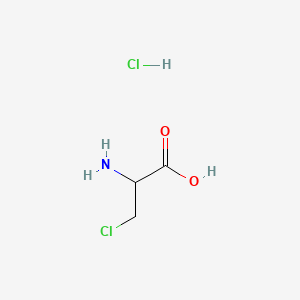

3-Chloroalanine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-chloroalanine hydrochloride involves the reaction of serine with a chlorinating reagent. The process typically includes the following steps :

Starting Material: Serine

Reagents: Paraformaldehyde and a chlorinating reagent

Conditions: Mild reaction conditions, often at room temperature

The reaction proceeds through the formation of D-serine-N-carboxy anhydride, which then reacts with the chlorinating reagent to produce 3-chloroalanine methyl ester hydrochloride. This method is noted for its simplicity, environmental friendliness, and high yield .

Industrial Production Methods

For industrial production, the method described above is scaled up, ensuring that the reaction conditions are optimized for large-scale synthesis. The process is designed to be efficient, with a final product purity of up to 99% and a yield of approximately 94.72%, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloroalanine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles that can replace the chlorine atom under mild conditions.

Hydrolysis: Requires the presence of water and the specific enzyme mentioned above.

Major Products

Substitution Reactions: Various amino acid derivatives depending on the nucleophile used.

Hydrolysis: Pyruvate and ammonium chloride.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

3-Chloroalanine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of ramipril, an antihypertensive medication. The compound's ability to undergo substitution reactions allows for the synthesis of other bioactive compounds .

Antimicrobial Activity

Research indicates that 3-chloro-D-alanine exhibits significant antibacterial properties. It has been shown to inhibit bacterial growth effectively, particularly against strains such as D. pneumoniae, making it a candidate for further development as an antimicrobial agent . This property stems from its ability to interfere with bacterial amino acid metabolism.

Amino Acid Replacement Studies

The unique structure of 3-chloroalanine allows it to be used in studies aimed at understanding amino acid function and metabolism. By replacing natural amino acids in proteins, researchers can investigate the effects on protein structure and function, providing insights into enzyme mechanisms and metabolic pathways .

Inhibition Studies

Studies have shown that 3-chloroalanine can inhibit specific enzymes such as D-amino acid transaminase, which plays a role in amino acid metabolism in bacteria . This inhibition can be leveraged to study metabolic pathways or develop new therapeutic strategies.

Mécanisme D'action

The mechanism of action of 3-chloroalanine hydrochloride involves its interaction with specific enzymes and metabolic pathways. For example, the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, resulting in the formation of pyruvate and ammonium chloride . This reaction highlights the compound’s role in metabolic processes and its potential as a tool for studying enzyme function and regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloroaniline: An aromatic compound with similar chlorine functionality but different structural properties.

3-Chloro-D-alanine: A stereoisomer of 3-chloroalanine with distinct biological activity.

Uniqueness

3-Chloroalanine hydrochloride is unique due to its combination of chlorine and amino acid functional groups, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a building block for other amino acids and its role in enzyme-catalyzed reactions make it a valuable compound in both research and industrial applications .

Activité Biologique

3-Chloroalanine hydrochloride (3CA) is a synthetic amino acid derivative with significant biological activities, particularly in the fields of microbiology and pharmacology. Its unique chlorine substitution on the alanine structure imparts distinct biochemical properties, making it a subject of various research studies. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Chemical Formula: C₃H₆ClNO₂

- Molecular Weight: 159.994 g/mol

- Appearance: White crystalline powder

This compound functions primarily as an inhibitor of peptidoglycan synthesis in bacteria, which is crucial for maintaining bacterial cell wall integrity. This mechanism leads to its antibacterial properties, making it effective against certain bacterial strains.

Target Enzymes and Pathways

- Inhibition of Peptidoglycan Synthesis: 3CA inhibits enzymes involved in the biosynthesis of peptidoglycan, such as transpeptidases and carboxypeptidases, leading to bacterial cell lysis.

- Resistance Mechanisms: Some bacteria, like Fusobacterium nucleatum, exhibit resistance to 3CA through specific enzymatic pathways that degrade the compound or alter its target sites .

Antibacterial Properties

Research has demonstrated that 3-chloro-DL-alanine exhibits varying degrees of antibacterial activity against different bacterial species:

| Bacterial Strain | Sensitivity to 3CA (1 mM) |

|---|---|

| Streptococcus mutans | Sensitive |

| Escherichia coli | Sensitive |

| Fusobacterium nucleatum | Resistant |

| Porphyromonas gingivalis | Resistant |

This variability in sensitivity underscores the potential for selective targeting of pathogenic bacteria while minimizing effects on beneficial microbiota .

Antifungal Activity

In addition to its antibacterial properties, 3-chloroalanine has shown promise as an antifungal agent. Studies indicate that it can inhibit the growth of various fungal strains, although specific mechanisms are still under investigation.

Preclinical Studies

This compound has been investigated for its potential use in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting amino acid metabolism. Its role as a building block in synthesizing other bioactive compounds further enhances its relevance in medicinal chemistry.

Synthesis and Derivative Formation

The compound serves as an intermediate in synthesizing various pharmaceuticals. For instance, it is used in the production of ramipril, an antihypertensive medication, demonstrating its utility in drug development .

Case Studies

-

Inhibition of Oral Bacteria:

A study highlighted the effectiveness of 3-chloro-DL-alanine against oral pathogens responsible for halitosis. The research isolated resistance genes from resistant strains, providing insights into microbial adaptation mechanisms . -

Enzymatic Activity Studies:

Research involving Pseudomonas putida indicated that 3-chloroalanine could be utilized by bacterial enzymes to synthesize cysteine from racemic mixtures, showcasing its potential utility in metabolic engineering .

Propriétés

IUPAC Name |

2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3157-46-8, 51887-89-9, 35401-46-8 | |

| Record name | NSC166168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-chloropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.